N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide
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Overview
Description
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound with a unique structure that combines a purine derivative with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Derivative: This involves the alkylation of a purine base to introduce the methyl group at the 9-position.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions.
Coupling Reaction: The purine derivative is then coupled with the piperidine ring using a suitable coupling agent.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]methanesulfonamide: Lacks the methyl group at the 9-position of the purine ring.
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]ethanesulfonamide: Has an ethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is unique due to the specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXUHMJQSIYZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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